molecular formula C8H12F3NO2 B15055471 2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid

2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid

Cat. No.: B15055471
M. Wt: 211.18 g/mol
InChI Key: ZSEDKQDGIQFIOP-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. The presence of a trifluoromethyl group and a piperidine ring in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the reaction of a piperidine derivative with a trifluoromethylating agent under controlled conditions. For example, the reaction of 2-methylpiperidine with trifluoromethyl iodide in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance the yield and purity of the product. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C8H12F3NO2/c1-4-5(7(13)14)2-3-6(12-4)8(9,10)11/h4-6,12H,2-3H2,1H3,(H,13,14)

InChI Key

ZSEDKQDGIQFIOP-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC(N1)C(F)(F)F)C(=O)O

Origin of Product

United States

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